molecular formula C11H14BFO3 B1393412 (2-Fluoro-5-pentanoylphenyl)boronic acid CAS No. 1072951-52-0

(2-Fluoro-5-pentanoylphenyl)boronic acid

Cat. No. B1393412
CAS RN: 1072951-52-0
M. Wt: 224.04 g/mol
InChI Key: IEVYFHJRPUPPAO-UHFFFAOYSA-N
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Description

“(2-Fluoro-5-pentanoylphenyl)boronic acid” is a boronic acid derivative . Boronic acids are known for their ability to form reversible and covalent bonds with 1,2- or 1,3-diols, which makes them useful in various sensing applications .


Synthesis Analysis

While specific synthesis methods for “(2-Fluoro-5-pentanoylphenyl)boronic acid” were not found, boronic acids are generally synthesized through the addition of organometallic reagents to boranes .


Molecular Structure Analysis

The molecular formula of “(2-Fluoro-5-pentanoylphenyl)boronic acid” is C11H14BFO3 . The molecular weight is 224.04 .


Chemical Reactions Analysis

Boronic acids, including “(2-Fluoro-5-pentanoylphenyl)boronic acid”, can bind with 1,2- or 1,3-diols in aqueous solution reversibly and covalently to form five or six cyclic esters . This property is utilized in various sensing applications .


Physical And Chemical Properties Analysis

The predicted boiling point of “(2-Fluoro-5-pentanoylphenyl)boronic acid” is 399.8±52.0 °C . The predicted density is 1.17±0.1 g/cm3 .

Scientific Research Applications

Sensing Applications

(2-Fluoro-5-pentanoylphenyl)boronic acid: is utilized in the development of sensors due to its ability to form cyclic esters with diols and strong Lewis bases like fluoride or cyanide anions . This interaction is particularly useful in creating fluorescent sensors that can detect carbohydrates and other substances .

Biological Labelling

The compound’s interaction with diols also allows it to be used in biological labelling. It can be conjugated to biomolecules, enabling the tracking and identification of specific proteins or cells within complex biological systems .

Protein Manipulation and Modification

Researchers employ (2-Fluoro-5-pentanoylphenyl)boronic acid for protein manipulation and modification. This includes altering protein structures, functions, or attaching proteins to other molecules or surfaces for study or therapeutic purposes .

Separation Technologies

In separation technologies, this boronic acid derivative is used to separate and purify biomolecules. It can selectively bind to certain sugars or glycoproteins, facilitating their isolation from mixtures .

Development of Therapeutics

The compound’s ability to interact with various biological molecules makes it a candidate for the development of therapeutics. It could be used to design drugs that target specific enzymes or signaling pathways .

Electrophoresis of Glycated Molecules

Electrophoresis techniques that utilize (2-Fluoro-5-pentanoylphenyl)boronic acid can separate glycated molecules, which are important in the diagnosis and monitoring of diseases like diabetes .

Building Materials for Analytical Methods

This boronic acid derivative can be incorporated into microparticles or polymers that are used in analytical methods. These materials can have applications ranging from environmental monitoring to clinical diagnostics .

Controlled Release Systems

In the biomedical field, (2-Fluoro-5-pentanoylphenyl)boronic acid can be part of controlled release systems, such as insulin delivery devices. The compound’s properties allow it to respond to changes in glucose levels, releasing insulin as needed .

Mechanism of Action

Target of Action

The primary target of (2-Fluoro-5-pentanoylphenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound acts as an organoboron reagent in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the organoboron group, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The compound affects the Suzuki–Miyaura coupling pathway. This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in this pathway is to facilitate the formation of carbon–carbon bonds .

Pharmacokinetics

Its properties such as boiling point (3998±520 °C), density (117±01 g/cm3), and pKa (753±058) can provide some insights into its ADME (Absorption, Distribution, Metabolism, and Excretion) properties .

Result of Action

The result of the compound’s action in the Suzuki–Miyaura coupling reaction is the formation of a new carbon–carbon bond . This bond formation is facilitated by the compound’s interaction with palladium and its role as an organoboron reagent .

Action Environment

The action of (2-Fluoro-5-pentanoylphenyl)boronic acid can be influenced by environmental factors such as temperature and pH. For instance, its storage temperature is recommended to be 2-8°C . Additionally, its reactivity may be influenced by the pH of the environment, given its pKa value .

Safety and Hazards

Boronic acids, including “(2-Fluoro-5-pentanoylphenyl)boronic acid”, can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research . They are used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . The future of glucose sensing strategies, which need to consider practicability, advanced medical equipment fitment, patient compliance, as well as better selectivity and tolerance to interferences .

properties

IUPAC Name

(2-fluoro-5-pentanoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BFO3/c1-2-3-4-11(14)8-5-6-10(13)9(7-8)12(15)16/h5-7,15-16H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEVYFHJRPUPPAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(=O)CCCC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674759
Record name (2-Fluoro-5-pentanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Fluoro-5-pentanoylphenyl)boronic acid

CAS RN

1072951-52-0
Record name B-[2-Fluoro-5-(1-oxopentyl)phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072951-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Fluoro-5-pentanoylphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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